
1-(3-Methyl-1H-indol-5-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methyl-1H-indol-5-yl)ethan-1-amine, also known as 5-MeO-DMT, is a naturally occurring psychedelic substance found in various plants and animals. It is structurally related to the tryptamine family and is a member of the indole alkaloid group. 5-MeO-DMT has a long history of use in traditional shamanic ceremonies, particularly in South America, as a powerful entheogen. In recent years, it has gained increasing popularity among recreational users due to its psychedelic effects.
Wirkmechanismus
1-(3-Methyl-1H-indol-5-yl)ethan-1-amine acts as a serotonin receptor agonist, meaning that it binds to and activates serotonin receptors in the brain. It is thought to act primarily on the 5-HT2A serotonin receptor, although it is also known to bind to other serotonin receptors, such as the 5-HT1A and 5-HT2C receptors. Activation of these receptors is thought to be responsible for the psychedelic effects of 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine.
Biochemical and Physiological Effects
The effects of 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine on the body are largely due to its action on serotonin receptors. Activation of these receptors leads to an increase in the release of serotonin, which is associated with feelings of euphoria, increased sensory perception, and altered states of consciousness. In addition, 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine has been shown to increase levels of dopamine, which is associated with feelings of pleasure and reward.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine in laboratory experiments is that it is a relatively safe and non-toxic compound. It has a relatively low toxicity profile and is not known to cause any serious side effects. However, it is important to note that 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine is a Schedule I controlled substance in the United States, so it is important to take the necessary precautions when working with this compound in a laboratory setting.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine. These include further investigation into its potential therapeutic benefits, such as its potential to treat depression, anxiety, and addiction. Additionally, further research could be conducted into its potential to induce mystical-type experiences and its potential to treat cluster headaches. Finally, further research could be conducted into its potential to treat post-traumatic stress disorder (PTSD).
Synthesemethoden
1-(3-Methyl-1H-indol-5-yl)ethan-1-amine can be synthesized in a laboratory setting using a variety of methods. The most common method is the reductive alkylation of tryptamine with formaldehyde in the presence of a strong base such as sodium hydroxide or potassium hydroxide. This reaction produces a crude mixture of 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine and other byproducts which must be purified by chromatography or other methods. Other methods for synthesizing 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine include the reaction of tryptamine with an alkyl halide in the presence of a base, as well as the reaction of indole with an alkyl halide in the presence of a base.
Wissenschaftliche Forschungsanwendungen
1-(3-Methyl-1H-indol-5-yl)ethan-1-amine has been the subject of research in a variety of scientific fields, including neuroscience, pharmacology, and psychiatry. It has been studied for its potential therapeutic benefits in treating depression, anxiety, and addiction. In addition, it has been studied as a potential treatment for cluster headaches, as well as for its potential to induce mystical-type experiences. Furthermore, it has been studied as a potential treatment for post-traumatic stress disorder (PTSD).
Eigenschaften
IUPAC Name |
1-(3-methyl-1H-indol-5-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-7-6-13-11-4-3-9(8(2)12)5-10(7)11/h3-6,8,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDUPHYYPOGHAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)C(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-1H-indol-5-YL)ethan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6357880.png)

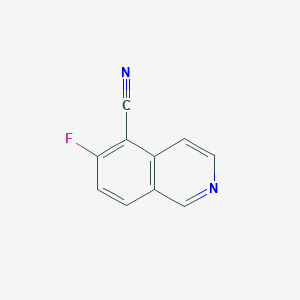
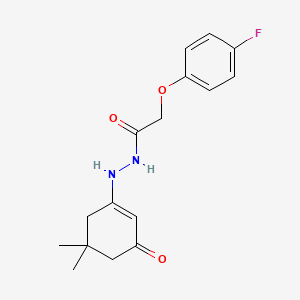

![2-{(E)-[(3-Fluorophenyl)imino]methyl}phenol](/img/structure/B6357917.png)
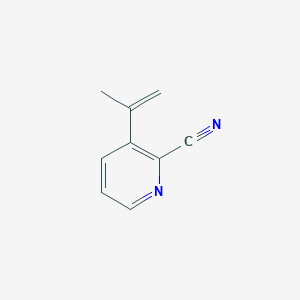
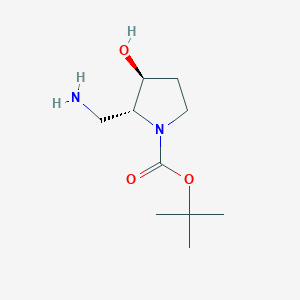
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-amine](/img/structure/B6357934.png)

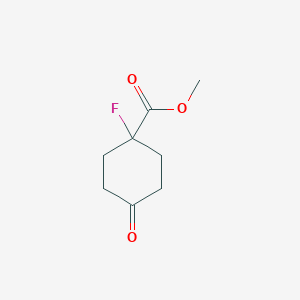

![[3-(Benzyloxy)oxetan-3-yl]methanol](/img/structure/B6357962.png)
